Prostaglandin F2α ethyl amide
Prostaglandin F2α ethyl amide
Prostaglandin F2α ethyl amide (PGF2α-NEt) is an analog of PGF2α in which the C-1 carboxyl group has been modified to an N-ethyl amide. PG esters have been shown to have ocular hypotensive activity. PG N-ethyl amides were recently introduced as alternative prostaglandin ocular hypotensive prodrugs. Although it has been claimed that PG ethyl amides are not converted to the free acids in vivo, studies in our laboratories have shown that bovine and human corneal tissue converts the N-ethyl amides of various prostaglandins to the free acids with a conversion rate of about 2.5 µg/g corneal tissue/hr. PGF2α-NEt would be expected to show the typical intraocular effects of PGF2α free acid, but with the much slower hydrolysis pharmacokinetics of the PG N-amides.
Brand Name:
Vulcanchem
CAS No.:
54130-36-8
VCID:
VC0159709
InChI:
InChI=1S/C22H39NO4/c1-3-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3,(H,23,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1
SMILES:
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCC)O)O)O
Molecular Formula:
C22H39NO4
Molecular Weight:
381.557
Prostaglandin F2α ethyl amide
CAS No.: 54130-36-8
Reference Standards
VCID: VC0159709
Molecular Formula: C22H39NO4
Molecular Weight: 381.557
CAS No. | 54130-36-8 |
---|---|
Product Name | Prostaglandin F2α ethyl amide |
Molecular Formula | C22H39NO4 |
Molecular Weight | 381.557 |
IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-ethylhept-5-enamide |
Standard InChI | InChI=1S/C22H39NO4/c1-3-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3,(H,23,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 |
Standard InChIKey | HLETUMXUCSCVPL-GWSKAPOCSA-N |
SMILES | CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCC)O)O)O |
Description | Prostaglandin F2α ethyl amide (PGF2α-NEt) is an analog of PGF2α in which the C-1 carboxyl group has been modified to an N-ethyl amide. PG esters have been shown to have ocular hypotensive activity. PG N-ethyl amides were recently introduced as alternative prostaglandin ocular hypotensive prodrugs. Although it has been claimed that PG ethyl amides are not converted to the free acids in vivo, studies in our laboratories have shown that bovine and human corneal tissue converts the N-ethyl amides of various prostaglandins to the free acids with a conversion rate of about 2.5 µg/g corneal tissue/hr. PGF2α-NEt would be expected to show the typical intraocular effects of PGF2α free acid, but with the much slower hydrolysis pharmacokinetics of the PG N-amides. |
Synonyms | Dinoprost ethyl amide;PGF2α-NEt |
Reference | 1.Bito, L.Z. Comparison of the ocular hypotensive efficacy of eicosanoids and related compounds. Experimental Eye Research 38, 181-184 (1984). |
PubChem Compound | 52193842 |
Last Modified | Nov 11 2021 |
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